3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Overview
Description
3-(3, 4-Dihydroxyphenyl)-2-methylpropionic acid belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(3, 4-Dihydroxyphenyl)-2-methylpropionic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-(3, 4-Dihydroxyphenyl)-2-methylpropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-(3, 4-dihydroxyphenyl)-2-methylpropionic acid is primarily located in the cytoplasm.
Scientific Research Applications
Synthesis and Resolution
- 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and its derivatives have been used in the synthesis of various compounds. For instance, a study explored the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and conversion into enantiomers with established absolute configurations (Drewes et al., 1992).
Anti-tuberculosis Activity
- Some derivatives of this compound, such as methyl and n-butyl variants, have shown activity against tuberculosis. This indicates potential applications in anti-tuberculosis drug development (Deng et al., 2013).
Enantioselective Synthesis
- The compound has been utilized in enantioselective synthesis processes. A study demonstrated the preparation of its esters with high enantioselectivity, indicating its utility in producing specific enantiomers for research and potential pharmaceutical applications (Jeulin et al., 2007).
Spectroscopic Analysis
- Detailed spectroscopic analysis, including FT-IR and FT-Raman studies, have been conducted on derivatives of this compound. This research contributes to a deeper understanding of the structural and electronic properties of these compounds (Prabakaran & Muthu, 2012).
Anti-inflammatory Activity
- Research has shown that certain β-hydroxy-β-arylpropanoic acids, a class structurally similar to this compound, possess significant anti-inflammatory activity. This opens avenues for the development of new anti-inflammatory agents (Dilber et al., 2008).
Synthesis Efficiency
- Efficient synthesis methods for compounds related to this compound have been developed, highlighting the compound's role in facilitating the synthesis of complex molecules (Guo et al., 2006).
Microwave-Assisted Synthesis
- Microwave irradiation has been employed to enhance the synthesis efficiency of isopropyl β-(3,4-Dihydroxyphenyl)-α-hydroxypropanoate, a derivative, significantly reducing reaction times and improving yields (Zhang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid are various enzymes and DNA . The compound interacts with enzymes such as Penicillin G acylase, Protocatechuate 3,4-dioxygenase alpha chain, Protocatechuate 3,4-dioxygenase beta chain, 3,4-dihydroxyphenylacetate 2,3-dioxygenase, and Homoprotocatechuate 2,3-dioxygenase . It also interacts with human DNA .
Mode of Action
The compound interacts with its targets, leading to various biochemical changes. For instance, it inhibits the activation of HDAC, which can alleviate inflammation during hepatic ischemia/reperfusion injury .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the Tyrosine Metabolism Metabolic pathway and the Disulfiram Action Pathway . It also plays a role in diseases such as Tyrosinemia Type I, Hawkinsinuria, and Dopamine beta-Hydroxylase Deficiency .
Pharmacokinetics
It is known that the compound is a small molecule and is part of the experimental group
Result of Action
The compound’s action results in molecular and cellular effects. It can alleviate hepatic ischemia/reperfusion injury by mitigating macrophage pro-inflammatory activity . It also has the potential to reduce the activation and inflammation of macrophages during hepatic ischemia/reperfusion injury .
Biochemical Analysis
Biochemical Properties
It is known that phenolic acids, including 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as antioxidants, enzyme inhibitors, or signaling molecules .
Cellular Effects
The cellular effects of this compound are also not fully understood. Phenolic acids are known to influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . For example, they can act as antioxidants, protecting cells from oxidative damage .
Molecular Mechanism
It is known that phenolic acids can interact with biomolecules at the molecular level . They can bind to proteins, inhibit or activate enzymes, and influence gene expression .
Temporal Effects in Laboratory Settings
It is known that phenolic acids can have long-term effects on cellular function . They can influence the stability and degradation of biomolecules, and their effects can change over time .
Dosage Effects in Animal Models
It is known that the effects of phenolic acids can vary with different dosages . They can have threshold effects, and high doses can cause toxic or adverse effects .
Metabolic Pathways
It is known that phenolic acids can be involved in various metabolic pathways . They can interact with enzymes and cofactors, and they can affect metabolic flux and metabolite levels .
Transport and Distribution
It is known that phenolic acids can interact with transporters and binding proteins . They can also influence the localization and accumulation of biomolecules within cells .
Subcellular Localization
It is known that phenolic acids can be localized to specific compartments or organelles within cells . They can be directed to these locations by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIOASILGOFVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615895 | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53832-94-3 | |
Record name | alpha-Methyl-3,4-dihydroxyphenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHYL-3,4-DIHYDROXYPHENYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDN2ACH9OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid relate to Parkinson's Disease treatment?
A: this compound shares structural similarities with levodopa, a mainstay medication for Parkinson's disease. Levodopa works by increasing dopamine levels in the brain, a neurotransmitter that is deficient in individuals with Parkinson's disease. Research suggests that this compound might be able to inhibit phenylalanine hydroxylase []. This enzyme is involved in the conversion of phenylalanine to tyrosine, a precursor to dopamine. By inhibiting phenylalanine hydroxylase, it might be possible to enhance the effectiveness of carbidopa, a drug often co-administered with levodopa to prevent its breakdown outside the brain. This could potentially lead to improved treatment strategies for Parkinson's disease.
Q2: What computational chemistry studies have been conducted on this compound and similar compounds in the context of Parkinson's?
A: Researchers have employed molecular docking studies to investigate how this compound and related compounds interact with the target enzyme, phenylalanine hydroxylase []. Utilizing software like Autodock Vina and structural data from the Protein Data Bank (PDB), scientists can predict binding affinities and explore the molecular interactions at play. These simulations provide valuable insights into the potential of these compounds as inhibitors and guide further research into their therapeutic applications.
Q3: What is the significance of studying solutions for infusion or injection containing levodopa and related compounds?
A: The exploration of solutions for infusion or injection containing levodopa alongside enzyme inhibitors like carbidopa and selegiline is crucial for optimizing drug delivery and therapeutic outcomes in Parkinson's disease []. These solutions, intended for intravenous, subcutaneous, or continuous intrathecal administration, aim to achieve consistent and controlled drug levels within the body. By combining levodopa with inhibitors that prevent its premature breakdown, these formulations seek to enhance its effectiveness in reaching the brain and alleviating Parkinsonian symptoms.
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